molecular formula C11H13NO3 B1376422 3-(Benzylamino)oxetane-3-carboxylic acid CAS No. 1159738-31-4

3-(Benzylamino)oxetane-3-carboxylic acid

Cat. No. B1376422
CAS RN: 1159738-31-4
M. Wt: 207.23 g/mol
InChI Key: KMSVJIAOOXCXQL-UHFFFAOYSA-N
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Description

3-(Benzylamino)oxetane-3-carboxylic acid is a synthetic amino acid with the molecular formula C11H13NO3 and a molecular weight of 207.23 . It is a white solid and is often used in scientific research.


Synthesis Analysis

The synthesis of oxetane derivatives like this compound can be achieved through various methods. One such method involves the formation of an oxetane motif from a corresponding carbonyl compound through the initial formation of an epoxide followed by ring opening . This method has been expanded to incorporate alkyl substituents that could be further manipulated to access a range of oxetane derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(O)C1(NCC2=CC=CC=C2)COC1 .


Chemical Reactions Analysis

Oxetane derivatives can undergo various chemical reactions. For instance, they can form 2-hydroxymethyloxetane motifs following acetal deprotection . Vinyl derivatives can also successfully undergo bromination with Br2 or epoxidation with m-CPBA .


Physical And Chemical Properties Analysis

This compound is a white solid and should be stored at 0-8 °C . Its molecular formula is C11H13NO3 and it has a molecular weight of 207.23 .

Scientific Research Applications

Bioisosteric Potential in Drug Discovery

The oxetane ring, including structures like 3-(Benzylamino)oxetane-3-carboxylic acid, is recognized for its potential as a bioisostere in drug discovery. It can serve as an isosteric replacement for the carbonyl group, making it a valuable component in medicinal chemistry. This attribute was explored through the synthesis and evaluation of oxetan-3-ol and related structures, highlighting their promise in replacing the carboxylic acid moiety in drug molecules (Lassalas et al., 2017).

Scaffold for β-Amino Acids

Efficient synthesis of both cis- and trans-3-azido-oxetane-2-carboxylates, related to this compound, highlights their use as scaffolds for the incorporation of oxetane-β-amino acids into oligomers. This application is crucial in developing novel amino acid derivatives and peptidomimetics (Barker et al., 2001).

Application in Organic Synthesis

The reactivity of oxetane derivatives, such as this compound, is leveraged in organic synthesis. For example, the reaction of oxetan-3-tert-butylsulfinimine provides a straightforward approach to access diverse 3-aminooxetanes, demonstrating the oxetane ring's utility in creating structurally varied compounds (Hamzik & Brubaker, 2010).

Safety and Hazards

This compound is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapours, or spray. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

3-(benzylamino)oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-10(14)11(7-15-8-11)12-6-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSVJIAOOXCXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C(=O)O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737212
Record name 3-(Benzylamino)oxetane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159738-31-4
Record name 3-(Benzylamino)oxetane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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